molecular formula C6H11NO B13349502 (2R,3S)-2-Ethenyloxolan-3-amine

(2R,3S)-2-Ethenyloxolan-3-amine

Cat. No.: B13349502
M. Wt: 113.16 g/mol
InChI Key: MNJYWTHQNUBTIC-NTSWFWBYSA-N
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Description

(2R,3S)-2-Ethenyloxolan-3-amine is a chiral compound with a unique structure that includes an oxolane ring and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Ethenyloxolan-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For instance, the preparation might involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that maximize yield and minimize costs. This might include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Ethenyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxolane ketones, while reduction could produce ethyl-substituted oxolanes .

Scientific Research Applications

(2R,3S)-2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3S)-2-Ethenyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The ethenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-Ethenyloxolan-3-amine
  • (2S,3S)-2-Ethenyloxolan-3-amine
  • (2S,3R)-2-Ethenyloxolan-3-amine

Uniqueness

(2R,3S)-2-Ethenyloxolan-3-amine is unique due to its specific stereochemistry, which can result in different reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2R,3S)-2-ethenyloxolan-3-amine

InChI

InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m0/s1

InChI Key

MNJYWTHQNUBTIC-NTSWFWBYSA-N

Isomeric SMILES

C=C[C@@H]1[C@H](CCO1)N

Canonical SMILES

C=CC1C(CCO1)N

Origin of Product

United States

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